Tributylsilane
Description
Structure
2D Structure
Properties
InChI |
InChI=1S/C12H27Si/c1-4-7-10-13(11-8-5-2)12-9-6-3/h4-12H2,1-3H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEIIPDWJVGTQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Si](CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10912463 | |
| Record name | Tributylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10912463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
998-41-4 | |
| Record name | 998-41-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111642 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tributylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10912463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tributylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Precursor Chemistry of Tributylsilane
Laboratory and Industrial Synthesis Routes
The synthesis of tributylsilane can be achieved through several chemical pathways, with the choice of method often depending on the desired scale, cost-effectiveness, and environmental considerations.
A primary and well-established method for the laboratory synthesis of this compound involves the reduction of its corresponding chlorosilane analog, tributylchlorosilane (B1630558). This reaction typically employs a powerful reducing agent, most commonly Lithium Aluminum Hydride (LiAlH₄). The fundamental reaction is analogous to the synthesis of other hydrosilanes, such as triethylsilane from triethylchlorosilane. dakenchem.com
4 (C₄H₉)₃SiCl + LiAlH₄ → 4 (C₄H₉)₃SiH + LiCl + AlCl₃
In this process, the highly reactive hydride (H⁻) ions from the lithium aluminum hydride act as nucleophiles, attacking the electrophilic silicon atom of tributylchlorosilane. This results in the displacement of the chloride ion and the formation of the silicon-hydrogen (Si-H) bond, yielding this compound. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). orgsyn.orgwikipedia.org
While effective, industrial-scale synthesis using this method has drawbacks. Lithium aluminum hydride is relatively expensive and dangerously reactive with water, including atmospheric moisture, requiring stringent anhydrous conditions. wikipedia.orggoogle.com The process also generates significant amounts of inorganic salt byproducts, such as lithium chloride and aluminum trichloride, which can pose environmental and disposal challenges. google.com
The efficiency of hydrosilane synthesis is a critical factor for both laboratory research and industrial production. While the lithium aluminum hydride (LAH) route is reliable, alternative methods have been developed to improve cost, safety, and environmental impact. A comparative analysis highlights the varying efficiencies of different synthetic strategies.
For instance, an alternative industrial method for producing triethylsilane, which is applicable to this compound, utilizes sodium hydride to prepare trimethoxy sodium borohydride (B1222165) as an intermediate. This intermediate then reacts with the corresponding trialkylchlorosilane. This pathway avoids the direct use of the more costly LAH and is reported to reduce manufacturing costs by over 30% while being more environmentally friendly as it does not generate byproducts like aluminum trichloride. google.com
Another approach involves the catalytic chlorination of hydrosilanes, a reaction that can be conceptually reversed for synthesis. The use of reagents like hexachloroethane (B51795) in the presence of a palladium catalyst has shown high efficiency for converting various hydrosilanes to chlorosilanes, with yields often exceeding 90%. researchgate.netnih.gov The efficiency of these catalytic systems provides a benchmark for developing more economical synthetic routes to hydrosilanes.
The following table provides a comparative overview of different synthetic methods for hydrosilanes.
| Method | Reagents | Typical Conditions | Yield (%) | Advantages | Disadvantages |
| LAH Reduction | Trialkylchlorosilane, LiAlH₄ | Anhydrous Ether/THF | High | General, reliable method orgsyn.org | High cost, hazardous reagents, salt byproducts google.com |
| Sodium Borohydride Chemistry | Trialkylchlorosilane, NaBH₄ | - | - | Alternative to LAH google.com | Higher cost than some alternatives google.com |
| NaH/Borate Method | Trialkylchlorosilane, NaH, Trimethyl borate | One-pot synthesis | - | >30% cost reduction, more eco-friendly google.com | Multi-step one-pot process |
| Catalytic (Pd/C) Chlorination Reversal | Hydrosilane, Chlorinating Agent (e.g., C₂Cl₆) | Pd/C catalyst, mild conditions | >90% (for chlorination) | High efficiency, mild conditions nih.gov | Primarily studied for chlorination, not synthesis |
| Borane-Methyl Sulfide (BMS) Reduction | Substrate, BMS | THF | 70-87% (for amino acids) | Alternative to LAH for certain reductions orgsyn.org | Specific applications, may be slower than LAH orgsyn.org |
Lithium Aluminum Hydride Reduction of Triethylchlorosilane Analogs
Precursors for Advanced Silicon-Based Materials Research
This compound is a valuable precursor in the synthesis of advanced silicon-based materials, primarily due to the reactivity of its Si-H bond.
This compound serves as a key building block in the creation of silicon-containing polymers, which are valued for properties such as thermal stability, flexibility, and unique electronic characteristics. chemimpex.comsemanticscholar.org These polymers find use in applications ranging from flexible electronics and sealants to specialized coatings. chemimpex.com
The two primary polymerization reactions involving hydrosilanes like this compound are:
Hydrosilylation: This is an addition reaction where the Si-H bond of this compound adds across an unsaturated bond, such as a carbon-carbon double or triple bond, in a monomer. chemimpex.comnii.ac.jp This reaction is often catalyzed by transition metal complexes (e.g., platinum) and is fundamental to the production of many silicone-based products, including poly(silyl ether)s. chemimpex.comredalyc.org It is an atom-efficient process that does not generate byproducts. nii.ac.jp
Dehydrogenative Coupling: This reaction involves the formation of a silicon-silicon (Si-Si) bond between two hydrosilane molecules, with the elimination of hydrogen gas (H₂). wikipedia.org This method is used to synthesize polysilanes, which are polymers with a backbone consisting entirely of silicon atoms. These materials are investigated for their unique electronic and photophysical properties.
The incorporation of the tributylsilyl group can influence the final properties of the polymer, such as solubility and processability. For example, tributylsilyl-terminated side chains have been specifically incorporated into polymers synthesized via Stille polycondensation. rsc.org
The Si-H bond in this compound is a versatile functional handle that allows for its conversion into a wide array of other functionalized organosilanes. These derivatives are often more useful as synthetic intermediates or have specific applications themselves.
Key derivatization strategies include:
Conversion to Halosilanes: The Si-H bond can be readily converted to a silicon-halogen bond (e.g., Si-Cl). This is often achieved using chlorinating agents such as hexachloroethane with a palladium catalyst or trichloroisocyanuric acid (TCCA), which offers a rapid reaction with high purity and quantitative conversion. researchgate.netnih.gov The resulting tributylchlorosilane is a versatile intermediate for introducing the tributylsilyl group via nucleophilic substitution.
Hydrosilylation for Functionalization: Beyond polymerization, hydrosilylation can be used to attach the tributylsilyl moiety to a wide range of organic molecules containing alkenes or alkynes. This creates functionalized organosilanes that can be used as building blocks in further synthetic steps. researchgate.net
Use as a Protecting Group: In complex multi-step organic synthesis, this compound can act as a reagent for creating silyl (B83357) ether or silyl amine protecting groups for alcohols and amines, respectively. chemimpex.com The choice of substituents on the silicon atom allows for fine-tuning the stability of the protecting group. thermofishersci.in
Derivatizing Agent for Analysis: In analytical chemistry, particularly gas chromatography (GC), reactive functional groups like alcohols or carboxylic acids can be converted into their tributylsilyl derivatives. This process, known as derivatization, increases the volatility and thermal stability of the analyte, making it more suitable for GC analysis. chemimpex.comthermofishersci.in
Tributylsilane in Catalytic Transformations
Catalytic Hydrogenation and Hydrosilylation Reactions
Tributylsilane is a key reagent in catalytic hydrogenation and hydrosilylation, offering a milder alternative to traditional methods. organic-chemistry.org These reactions, often catalyzed by transition metal complexes, allow for the reduction of various functional groups and the formation of organosilicon compounds. msu.edulibretexts.org
Mechanistic Investigations of Hydrosilylation of Carbonyl Compounds
The hydrosilylation of carbonyl compounds, such as aldehydes and ketones, is a fundamental transformation in organic synthesis that converts them into the corresponding silyl (B83357) ethers, which can then be hydrolyzed to alcohols. csic.esescholarship.org The mechanism of this reaction is highly dependent on the catalyst employed.
One proposed mechanism for the hydrosilylation of carbonyl compounds catalyzed by a rhenium complex, (PPh3)2Re(O)2I, involves the addition of the Si-H bond of the silane (B1218182) across one of the rhenium-oxo bonds. This step forms a siloxyrhenium hydride intermediate. This intermediate then reacts with the carbonyl substrate to generate a siloxyrhenium alkoxide, which subsequently yields the silyl ether product. nih.gov Evidence supporting this pathway includes the isolation and characterization of the siloxyrhenium hydride intermediate and its demonstrated catalytic competence. nih.gov
Another mechanistic pathway, particularly with nickel pincer complexes, suggests the initial formation of an alkoxide complex through the insertion of the carbonyl group into the Ni-H bond. csic.es This is followed by a reaction with the silane to release the silyl ether and regenerate the catalyst. csic.es Computational studies have also been employed to understand the intricacies of these reaction mechanisms. encyclopedia.pub
The hydrosilylation of ketones can exhibit stereoselectivity, leading to the preferential formation of one stereoisomer over another. This is particularly evident in the reactions of substituted cyclohexanones. For instance, the hydrosilylation of 4-t-butylcyclohexanone with triethylsilane, a related hydrosilane, catalyzed by various metal complexes including ruthenium, chromium, and rhodium, shows stereoselectivity. msu.educhemicalbook.com The choice of catalyst and reaction conditions can influence the diastereomeric ratio of the resulting silyl ethers.
Kinetic studies of the hydrosilylation of acetophenone (B1666503) catalyzed by a rhodium complex, [Rh(cod)Cl]2, in the presence of the chiral ligand (R)-BINAP, have provided insights into the factors governing the stereoselectivity of the reaction. acs.org The development of new catalysts, such as those based on copper(I) complexes with mesoionic carbenes, is also an active area of research to achieve high stereoselectivity in ketone hydrosilylation. acs.org
Regioselective 1,4-Hydrosilylation of α,β-Unsaturated Carbonyls
The hydrosilylation of α,β-unsaturated carbonyl compounds can proceed via two main pathways: 1,2-addition to the carbonyl group or 1,4-conjugate addition to the double bond. The regioselectivity of this reaction is crucial for synthesizing specific products. This compound, in conjunction with suitable catalysts, can achieve highly regioselective 1,4-hydrosilylation, yielding silyl enol ethers or silyl ketene (B1206846) acetals. nih.gov These products are valuable intermediates in organic synthesis. nih.gov
For example, the use of a chlorotris(triphenylphosphine)rhodium(I) catalyst with triethylsilane promotes the regioselective 1,4-hydrosilylation of α,β-unsaturated ketones and aldehydes. msu.educhemicalbook.com In the reduction of mesityl oxide, this system gives a high yield of the 1,4-addition product over the 1,2-addition product. msu.educhemicalbook.com In contrast, other silanes like phenylsilane (B129415) can favor the 1,2-addition product under similar conditions. chemicalbook.com
Magnesium-catalyzed hydrosilylation of α,β-unsaturated esters has also been shown to be highly selective for 1,4-addition. nih.gov Furthermore, copper(II)-catalyzed silylation of α,β-alkynyl carbonyl compounds in water can lead to either (Z)- or (E)-β-silyl-α,β-unsaturated products depending on the nature of the carbonyl group (aldehyde/ketone vs. ester/amide), demonstrating a remarkable diastereodivergent outcome. nih.gov
| Catalyst System | Substrate | Product Type | Regioselectivity (1,4- vs. 1,2-addition) | Reference |
| Chlorotris(triphenylphosphine)rhodium(I) / Triethylsilane | Mesityl oxide | Silyl enol ether | 99:1 | msu.educhemicalbook.com |
| ToMMgHB(C6F5)3 | α,β-Unsaturated esters | Silyl ketene acetal | High 1,4-selectivity | nih.gov |
| Copper(II) / Me2PhSiBpin (in water) | α,β-Alkynyl aldehydes/ketones | (Z)-β-Silyl-α,β-unsaturated carbonyl | High Z-selectivity | nih.gov |
| Copper(II) / Me2PhSiBpin (in water) | α,β-Alkynyl esters/amides | (E)-β-Silyl-α,β-unsaturated carbonyl | Exclusive E-selectivity | nih.gov |
Cyclization-Hydrosilylation in the Presence of Metal Catalysts
The combination of cyclization and hydrosilylation in a single catalytic step provides an efficient route to cyclic organosilicon compounds. This tandem reaction is particularly useful for the synthesis of silylated cycloalkanes and alkylidenecycloalkanes from dienes and enynes, respectively. acs.org
Various transition metal catalysts, including those based on nickel, rhodium, and platinum, have been employed for this purpose. For instance, Ni(0) complexes can catalyze the cyclization/hydrosilylation of 1,7-diynes. acs.org Rhodium complexes have been used for the cyclization/hydrosilylation of 1,6-diynes, although they can sometimes lead to mixtures of products. acs.org
Cationic platinum complexes, such as those derived from (phen)Pt(Me)2 and a Lewis acid, have been shown to be effective catalysts for the cyclization/hydrosilylation of diynes. acs.org Cobalt catalysts have also been utilized for the combined hydrosilylation and cyclization of 1,6-enynes. mdpi.com
Electrocatalytic and Photocatalytic Hydrosilylation Approaches
In recent years, electrocatalytic and photocatalytic methods have emerged as sustainable alternatives for driving chemical transformations. escholarship.orgresearchgate.net These approaches utilize electricity or light to initiate and sustain catalytic cycles, often under mild conditions. escholarship.orgresearchgate.net
Photocatalytic hydrosilylation of electron-poor alkenes has been achieved using tetrabutylammonium (B224687) decatungstate (TBADT) as a photocatalyst. unipv.it This process involves the activation of the Si-H bond of the silane through a hydrogen atom transfer (HAT) mechanism upon photoexcitation of the catalyst. unipv.it This method can even be performed using sunlight, highlighting its green chemistry potential. unipv.it
While specific examples detailing the electrocatalytic and photocatalytic hydrosilylation using this compound are less prevalent in the provided context, the general principles of these methods are applicable. escholarship.orgresearchgate.net The development of electrocatalysts and photocatalysts for hydrosilylation is an active area of research, with the potential to offer more energy-efficient and environmentally friendly synthetic routes. nih.gov
C-H Silylation Reactions
The direct functionalization of carbon-hydrogen (C-H) bonds is a highly sought-after transformation in organic synthesis as it avoids the need for pre-functionalized starting materials. This compound has been utilized in intramolecular C-H silylation reactions.
For example, a platinum complex has been reported to catalyze the intramolecular C-H silylation of this compound to form a five-membered ring product. escholarship.org This reaction, however, required high temperatures and long reaction times. escholarship.org Similarly, iridium-catalyzed silylation of unactivated C-H bonds has been demonstrated, where this compound can undergo intramolecular cyclization to form a silolane. nih.gov These reactions often show a preference for the silylation of primary C-H bonds. nih.govacs.org
Rhodium-catalyzed C-H silylation reactions have also been investigated, with computational studies providing insights into the selectivity for silylating specific C-H bonds. escholarship.org The choice of ligand on the rhodium catalyst can significantly influence the outcome of the reaction. escholarship.org
| Catalyst System | Substrate | Product | Key Feature | Reference |
| Platinum complex | This compound | 5-membered ring silane | Intramolecular C-H silylation | escholarship.org |
| Iridium catalyst | This compound | Five-membered ring silolane | Intramolecular silylation of a methyl C-H bond | nih.gov |
| Rhodium-Xantphos catalyst | Hydrosilyl ethers | 1,4-diols (after oxidation) | δ-C-H bond silylation | nih.gov |
Transition Metal Catalyzed C-H Silylation
The functionalization of unactivated carbon-hydrogen (C-H) bonds is a significant challenge in synthetic chemistry. Transition metal catalysis has emerged as a powerful tool to achieve this transformation, with silylation being a particularly valuable reaction. C-H bond silylation introduces a versatile silicon-containing moiety that can be further transformed into a variety of functional groups, notably alcohols through oxidation. nih.gov Several transition metals, including iridium, platinum, rhodium, and iron, have been shown to effectively catalyze these reactions, often with high degrees of selectivity.
Iridium-Catalyzed Silylation of Unactivated C-H Bonds
Iridium-based catalysts are particularly effective for the silylation of unactivated C-H bonds. nih.gov These reactions can be designed as intramolecular processes, where an alcohol or amine within the substrate acts as a directing group. nih.gov This approach allows for high site- and diastereoselectivity, as the catalyst is guided to a specific C-H bond. nih.gov The process typically involves the initial formation of a hydrosilyl ether at the alcohol site, which then positions the iridium catalyst to activate a nearby C-H bond. escholarship.orgsnnu.edu.cn The resulting carbon-silicon (C-Si) bond can be oxidized to introduce a hydroxyl group, effectively achieving hydroxylation of a primary C-H bond. nih.govnih.gov
A key feature of iridium-catalyzed C-H silylation is its selectivity for primary C-H bonds, particularly those of methyl groups located gamma (γ) to a hydroxyl group. escholarship.orgescholarship.org When a hydrosilyl ether is formed from an alcohol, the iridium catalyst preferentially activates the C-H bond of a methyl group that allows for the formation of a stable five-membered ring intermediate. escholarship.orgescholarship.org This directed silylation occurs with high regioselectivity, even in the presence of other, typically more reactive C-H bonds, such as secondary or aromatic C-H bonds. snnu.edu.cn The reaction sequence effectively converts a starting alcohol into a 1,3-diol after the oxidation of the newly formed C-Si bond. escholarship.orgescholarship.org This methodology has been successfully applied to complex molecules, including terpenes like methyl oleanate. nih.govescholarship.org In a one-pot, three-step process, methyl oleanate is converted to its hydrosilyl ether, which then undergoes iridium-catalyzed silylation at a proximal methyl C-H bond to form an oxasilolane. nih.govescholarship.org
The intramolecular nature of the iridium-catalyzed reaction is crucial for its success, leading to the formation of cyclic silyl ethers known as oxasilolanes. escholarship.orgnih.gov The process begins with the dehydrogenative silylation of an alcohol with a dihydrosilane, creating a hydrosilyl ether substrate that is stable at elevated temperatures. escholarship.orgnih.gov This substrate then undergoes intramolecular silylation of an alkyl C-H bond. escholarship.org The reaction is designed to favor the formation of five-membered oxasilolanes, which are generated in high yields. escholarship.org This strategy has also been extended to the silylation of C-H bonds in hydrosilyl amines, which can be unstable under the required reaction conditions. nih.gov By designing more stable substrates, this method can produce silapyrrolidines through the silylation of a methyl C-H bond beta (β) to the amine nitrogen. nih.gov
| Catalyst System | Substrate Type | Key Transformation | Product | Ref |
| [Ir(cod)OMe]₂ / Me₄phen | Tertiary or Secondary Alcohols | γ-C-H silylation of hydrosilyl ether | 5-membered Oxasilolanes | snnu.edu.cnescholarship.org |
| Iridium / Pyridyl Imidazoline Ligand | Hydrosilylmethylamines | β-C-H silylation | Silapyrrolidines | snnu.edu.cnnih.gov |
| Iridium / Chiral N,N-Ligands | Aryl Silyl Ethers | Enantioselective silylation of enantiotopic methyl groups | Chiral Oxasilolanes | escholarship.org |
Selectivity for Methyl C-H Bonds Proximal to Alcohols
Platinum Complex Catalyzed Intramolecular C-H Silylation
Platinum complexes have also been shown to catalyze the intramolecular C-H silylation of unactivated alkyl C-H bonds. escholarship.orgnih.gov In a notable example, heating this compound in the presence of a platinum complex, specifically (TpMe₂)Pt(Me)₂H, results in an intramolecular cyclization. escholarship.orgnih.govescholarship.org The reaction proceeds via the activation of a methyl C-H bond within the this compound molecule, leading to the formation of a five-membered ring silolane. nih.govescholarship.orgnih.gov This discovery was an important precedent for the development of more practical iridium-catalyzed systems for alkyl C-H silylation. escholarship.orgnih.gov
| Catalyst | Reactant | Product | Ref |
| (TpMe₂)Pt(Me)₂H | This compound | 5-membered cyclic organosilane (silolane) | nih.govnih.gov |
Rhodium Complex Catalyzed Intramolecular Silylation of Alkyl C-H Bonds
Rhodium catalysts, particularly those incorporating bisphosphine ligands like Xantphos, exhibit unique selectivity in the intramolecular silylation of alkyl C-H bonds. escholarship.orgresearchgate.netescholarship.org Unlike iridium catalysts that favor γ-C-H bonds, the rhodium-Xantphos system selectively functionalizes primary C-H bonds located delta (δ) to the oxygen of a silyl ether. researchgate.netnih.gov This transformation occurs even in the presence of more proximal and typically more reactive C-H bonds. researchgate.netnih.gov The reaction generates six-membered oxasilolanes, which upon oxidation yield 1,4-diols. researchgate.netnih.gov This distinct regioselectivity provides a complementary method to the iridium-catalyzed synthesis of 1,3-diols. nih.gov Mechanistic studies suggest that the rate-limiting step is the oxidative addition of the δ C-H bond to the rhodium center. researchgate.netnih.gov Computational studies indicate that the high selectivity arises from a high energy barrier for the reductive elimination step that would be required to form a product from γ-C-H activation. nih.gov
| Catalyst System | Substrate Type | Selectivity | Product (after oxidation) | Ref |
| [(Xantphos)Rh(Cl)] | Tertiary Alcohol-derived Hydrosilyl Ethers | Primary δ-C-H bond | 1,4-diols | researchgate.netnih.gov |
Iron-Catalyzed Hydrosilylation of Imines
Iron, as an earth-abundant and inexpensive metal, has garnered significant interest as a catalyst for various organic transformations, including the hydrosilylation of imines. csic.essemanticscholar.org This reaction provides a reductive pathway for the synthesis of secondary amines from imines. nih.govrsc.org A well-defined iron complex, [BIAN]Fe(η⁶-toluene), has been reported to catalyze the hydrosilylation of a broad range of imines under relatively mild conditions (70 °C) and without the need for an activator. rsc.org The process typically follows a Chalk-Harrod mechanism, which involves the oxidative addition of the Si-H bond to the iron center, followed by hydride migration to the imine and subsequent reductive elimination of the aminosilane (B1250345) product, which is then hydrolyzed to the secondary amine. nih.gov Iron complexes featuring N-heterocyclic carbene (NHC) ligands have also been developed for this transformation. csic.es
| Catalyst System | Substrate | Hydrosilane | Product | Ref |
| [BIAN]Fe(η⁶-toluene) | Aldimines | (EtO)₃SiH | Secondary Amines | rsc.org |
| Iron / Phenanthroline-imine ligand | Conjugated Dienes / Alkenes | Phenylsilane | Allylic/Alkyl Silanes | semanticscholar.org |
Transition-Metal-Free Catalysis in Silylation Reactions
The silylation of aromatic compounds has traditionally relied on methods that are often harsh, such as high temperatures or the use of transition-metal catalysts. google.com However, a notable advancement in this field is the development of chemical systems capable of silylating aromatic substrates in the liquid phase without the need for transition-metal catalysts, UV radiation, or electrical discharges. google.com These systems typically consist of a mixture of an organosilane and a strong base. google.comgoogle.com
In these protocols, organosilanes like this compound are employed to functionalize aromatic moieties. google.comgoogle.com The systems are designed to be "substantially free of transition-metal compounds," meaning that while trace amounts might be present, their presence is not required for the catalytic activity and is often not desirable. google.comcaltech.edu The reaction is facilitated by a strong base, which is defined as a compound with a high affinity for hydrogen atoms, particularly in non-aqueous media. google.com This approach represents a significant step towards more practical and environmentally benign methods for preparing silylated products that have applications in pharmaceuticals and electronics. google.com
Photocatalytic C-H Silylation of Heteroarenes
A distinct and powerful method for the direct C–H silylation of heteroarenes involves visible light-promoted photocatalysis. rsc.orgnih.gov This approach enables the coupling of trialkylhydrosilanes, including this compound, with a wide range of heteroarenes, encompassing both electron-deficient and electron-rich systems. rsc.orgresearchgate.net The reactions are characterized by their operational simplicity and mild conditions, often proceeding to give moderate to high yields of the desired silylated heteroarenes with good regioselectivity. rsc.orgscispace.com
The process uses safe and readily available radical initiators such as sodium persulfate (Na₂S₂O₈), bis(trimethylsilyl) peroxide (BTMSPO), or triisopropylsilanethiol (B126304) (iPr₃SiSH). rsc.orgnih.gov A plausible mechanism suggests that the photocatalytic decomposition of an initiator like Na₂S₂O₈ generates a sulfate (B86663) radical anion. nih.gov This radical then engages in a Hydrogen Atom Transfer (HAT) with the trialkylhydrosilane to form a silyl radical. nih.govchemrxiv.org The resulting silyl radical undergoes nucleophilic addition to a protonated heteroarene, followed by deprotonation and oxidation to yield the final product. nih.gov This method is particularly valuable as it works efficiently even with bulky and relatively inert trialkylhydrosilanes. rsc.orgnih.gov
Regioselectivity and Scope with Trialkylhydrosilanes
The photocatalytic C–H silylation of heteroarenes demonstrates notable regioselectivity, a crucial aspect when dealing with molecules possessing multiple C-H bonds. researchgate.net For instance, in the silylation of isoquinoline (B145761) substrates, the reaction shows excellent site selectivity for the C-1 position. nih.gov Structurally diverse electron-deficient heteroarenes have been shown to undergo C–H silylation with trialkylhydrosilanes, yielding products in moderate to high yields. nih.gov
While initiators like Na₂S₂O₈ and ⁱPr₃SiSH are effective for electron-deficient heteroarenes, BTMSPO has proven to be a more versatile radical initiator, working well for both electron-deficient and electron-rich heteroarenes. nih.gov The thiol-mediated reactions are noteworthy for proceeding under peroxide-free conditions and exhibiting superior regioselectivity. nih.gov The scope of this reaction is broad, accommodating various functional groups on the heteroarene substrates. nih.gov
Below is a table summarizing the photocatalytic C-H silylation of various heteroarenes with a representative trialkylhydrosilane.
| Heteroarene Substrate | Trialkylhydrosilane | Product Yield (%) | Regioselectivity |
| 6-Methylisoquinoline | t-Butyldimethylsilane | 77% | C-1 Silylation |
| Isoquinoline | t-Butyldimethylsilane | 58-73% | C-1 Silylation |
| Quinoline | t-Butyldimethylsilane | - | Poor Site Selectivity (with Na₂S₂O₈) |
| Electron-Deficient Heteroarenes | Trialkylhydrosilanes | Moderate to High | Good |
| Electron-Rich Heteroarenes | Trialkylhydrosilanes | - | Not amenable (with Na₂S₂O₈) |
| Data derived from studies on photocatalytic C-H silylation. nih.govresearchgate.net |
Carbene Insertion Reactions into Si-H Bonds
The insertion of a carbene species into a silicon-hydride (Si-H) bond is a fundamental transformation for the formation of carbon-silicon bonds. ulaval.ca This reaction was first reported by Kramer and Wright, who observed that diazomethane (B1218177) reacts with organosilicon hydrides in the presence of copper powder or ultraviolet light, suggesting a mechanism involving carbene insertion. ulaval.ca Transition-metal-catalyzed carbene insertion into Si-H bonds has since become a powerful method for synthesizing optically active and functionalized organosilanes. nih.govresearchgate.net A variety of metal catalysts based on rhodium, copper, iridium, ruthenium, and iron have been developed to enhance the activity and selectivity of these reactions. ulaval.ca
Mechanistic Studies of Catalytic Carbene Insertion
Mechanistic investigations, often supported by computational studies like Density Functional Theory (DFT), have provided significant insights into the carbene insertion process. nih.govrochester.edu For biocatalytic heme carbenoid Si-H insertions, a concerted hydride transfer mechanism involving an Fe(II) center has been proposed, characterized by an early transition state. rochester.edunih.gov In these reactions, the charge transfer from the silane substrate to the carbene is identified as a major electronic driving force. rochester.edunih.gov
For dirhodium-catalyzed reactions, computational studies have been used to optimize transition-state structures for carbene insertion into the Si-H bond. nih.gov The mechanism of carbene transformation can generally follow three models: intramolecular migratory insertion, intermolecular nucleophilic addition, or an outer-sphere nucleophilic addition. sci-hub.se The specific pathway often depends on the nature of the catalyst, substrate, and nucleophile. sci-hub.se Kinetic isotope effect experiments can further support the proposed catalytic cycle, for instance, by identifying the Si-H insertion as the rate-determining step. nsf.gov
Asymmetric Catalysis in Si-H Bond Insertion
Achieving high enantioselectivity in Si-H bond insertion reactions is a key objective, particularly for the synthesis of chiral organosilanes. ulaval.canih.gov While high enantioselectivity has been achieved with carbenes bearing significantly different substituents, the challenge intensifies with diarylcarbenes due to the steric similarity of the two aryl groups. nih.gov
A significant breakthrough has been the development of methods where enantioselectivity is primarily governed by the electronic characteristics of the carbene substrate rather than steric interactions. nih.gov New classes of chiral dirhodium catalysts, such as those with spiro phosphate (B84403) ligands, have been designed for this purpose. nih.gov These catalysts create a chiral environment that can differentiate between the possible transition-state conformations. nih.gov Computational studies have shown that the energy difference between diastereomeric transition states, which dictates the enantioselectivity, is mainly due to the electronic disparity between the two aryl groups of the carbene. nih.gov This strategy has led to the first highly enantioselective diarylcarbene insertions into heteroatom-hydrogen bonds. nih.gov The enantiomeric ratio (er) of the products has been shown to have a linear relationship with Hammett parameters, underscoring the electronic control. nih.gov
The table below presents findings from an enantioselective diarylcarbene insertion into a Si-H bond.
| Silane Substrate | Diazo Reactant | Catalyst | Yield (%) | Enantiomeric Ratio (er) |
| Methylphenylsilane | Diphenyldiazomethane | Dirhodium tetraacetate | - | - |
| Prochiral Silanes | Asymmetric Diaryl Diazo | Chiral Dirhodium Carboxylate | up to 98% | up to 95:5 |
| This table is a representation of findings in asymmetric Si-H insertion reactions. nih.govnsf.gov |
Tributylsilane As a Reducing Agent in Organic Synthesis
Ionic Hydrogenation and Hydride Transfer Mechanisms
Ionic hydrogenation is a reduction method that involves the formal addition of a proton (H+) and a hydride ion (H−) across a polar unsaturated bond or to a substrate that can be converted into a carbocation. rsc.orgwikipedia.orgwikipedia.orgrsc.org In this process, tributylsilane serves as the hydride donor. gelest.com The reaction is typically facilitated by a "hydrogenating pair" consisting of the organosilane and a strong acid, which acts as the proton source. wikipedia.org
The general mechanism proceeds through the activation of a substrate by the acid, generating a highly electrophilic carbocation intermediate. wikipedia.orggelest.com Subsequently, this compound transfers a hydride ion to this carbocation, resulting in the reduced product and a stable silylium (B1239981) species. gelest.commdma.ch This method is particularly effective for substrates capable of forming relatively stable carbocations. wikipedia.orggelest.com
Acid-Catalyzed Reductions with this compound
Acid catalysis is fundamental to the function of this compound as a reducing agent in ionic hydrogenations. gelest.com Strong Brønsted or Lewis acids are employed to protonate or otherwise activate substrates, rendering them susceptible to hydride attack. wikipedia.org
When a substrate contains a prostereogenic center, its reduction can lead to the formation of diastereomers. numberanalytics.com The reduction of such substrates using trialkylsilanes, including this compound, can proceed with a high degree of diastereoselectivity. wikipedia.org The stereochemical outcome is influenced by the steric and electronic environment of the intermediate carbenium ion, which dictates the preferred trajectory of the incoming hydride from the silane (B1218182). walisongo.ac.id
For instance, in the reduction of cyclic ketones bearing a stereocenter adjacent to the carbonyl group, the hydride transfer often occurs preferentially from the less sterically hindered face of the molecule. The Felkin-Ahn model is often used to predict the outcome, where the largest substituent at the α-carbon orients itself anti-periplanar to the incoming nucleophile (hydride). walisongo.ac.id In the reduction of 4-tert-butyl-1-phenylcyclohexanol (B96156) with triorganosilanes, the stereoselectivity of the hydride transfer is influenced by the nature of the silane, leading to different ratios of cis and trans products. mdma.ch This control over stereochemistry is crucial in the synthesis of complex molecules where specific stereoisomers are desired. numberanalytics.com
Formation of Carbenium Ion Intermediates
Deoxygenation Reactions Mediated by this compound
This compound is an effective reagent for the deoxygenation of various oxygen-containing functional groups, a critical transformation in synthetic chemistry. organic-chemistry.org These reactions typically proceed under acidic conditions via the carbenium ion-mediated hydride transfer mechanism described previously.
The direct reduction of alcohols to their corresponding alkanes is a valuable transformation. uni-regensburg.deosti.gov With this compound and a strong acid, this reaction proceeds efficiently for alcohols that can form stable carbenium ions, such as tertiary and benzylic alcohols. researchgate.netgelest.com Primary aliphatic alcohols are generally not reduced under these conditions. gelest.com The reaction involves protonation of the alcohol, loss of water to form the carbocation, and subsequent hydride transfer from the silane. researchgate.netgelest.com
Below is a table summarizing the deoxygenation of various alcohols using trialkylsilanes, illustrating the scope of this reaction.
| Substrate (Alcohol) | Acid/Catalyst | Silane | Product (Alkane) | Yield (%) |
| 1-Adamantanol | CF₃COOH | Et₃SiH | Adamantane | 99 |
| 2-Adamantanol | CF₃COOH | Et₃SiH | Adamantane | 99 |
| Diphenylmethanol | Sn-Montmorillonite | Et₃SiH | Diphenylmethane | 99 |
| 1-Phenylethanol | Sn-Montmorillonite | Et₃SiH | Ethylbenzene | 99 |
| Triphenylmethanol | Sn-Montmorillonite | Et₃SiH | Triphenylmethane | 99 |
Note: Data for Triethylsilane (Et₃SiH) is presented as it is widely documented and its reactivity is representative of other trialkylsilanes like this compound in these transformations. mdma.chgelest.com
This compound can also be used for the complete reduction, or deoxygenation, of certain carbonyl compounds to the corresponding alkanes (methylene group). libretexts.org This transformation is most effective for aryl ketones. researchgate.net The mechanism under strong acid conditions involves initial protonation of the carbonyl oxygen, followed by a sequence of hydride transfer and dehydration steps. The intermediate alcohol formed can be further protonated and eliminated to form a stable benzylic cation, which is then reduced by the silane to the final alkane product.
The table below provides examples of the deoxygenation of carbonyl compounds.
| Substrate (Carbonyl Compound) | Acid/Catalyst | Silane | Product (Alkane) | Yield (%) |
| Acetophenone (B1666503) | TiCl₄ | Et₃SiH | Ethylbenzene | 94 |
| Benzophenone | TiCl₄ | Et₃SiH | Diphenylmethane | 95 |
| 4-Methoxyacetophenone | TiCl₄ | Et₃SiH | 1-Ethyl-4-methoxybenzene | 85 |
Note: Data for Triethylsilane (Et₃SiH) is presented as its reactivity is analogous to this compound for this class of reaction. gelest.com
Deoxygenation of Alcohols to Alkanes
Reductions of C=C and C=N Bonds
The reduction of carbon-carbon (C=C) and carbon-nitrogen (C=N) double bonds represents a fundamental transformation in organic synthesis, providing access to saturated alkanes and amines, respectively. rsc.org While catalytic hydrogenation and metal hydride reductions are common methods, the use of organosilanes like this compound offers a milder and often more chemoselective alternative. rsc.orgorganic-chemistry.org
The reduction of C=C bonds, or alkenes, to alkanes can be achieved using this compound in the presence of a suitable catalyst. For instance, palladium(II) acetate (B1210297) in conjunction with triethylsilane has been shown to effectively hydrogenate alkenes. researchgate.net Similarly, the reduction of α,β-unsaturated ketones can be accomplished with high selectivity for the C=C bond, leaving the carbonyl group intact. researchgate.net
For the reduction of C=N bonds, found in imines and their derivatives, this compound serves as a hydride source. google.comgoogleapis.com The reaction of aldehydes and ketones with primary amines forms imines, which can be subsequently reduced to secondary amines. libretexts.orgmasterorganicchemistry.com This two-step process is known as reductive amination. masterorganicchemistry.com While various reducing agents can be employed, silanes offer a valuable option. For example, the MoO2Cl2-catalyzed reduction of imines using a silane provides an efficient route to amines. rsc.org The mechanism for the reduction of C=N bonds typically involves the transfer of a hydride from the silane to the carbon atom of the imine, followed by protonation of the resulting anion. However, enzymatic systems like Old Yellow Enzymes (OYEs) have demonstrated an unconventional mechanism where the hydride from a flavin cofactor attacks the nitrogen atom of the C=N bond. nih.gov
Radical-Based Reduction Chemistry with this compound
This compound is a key reagent in radical-based reduction chemistry, often serving as a less toxic alternative to tributyltin hydride. organic-chemistry.org These reactions proceed via a radical chain mechanism and are fundamental in various synthetic transformations. numberanalytics.com
Mechanism of Radical Chain Reactions with this compound
Radical chain reactions involving this compound follow a three-step mechanism: initiation, propagation, and termination. lumenlearning.comlibretexts.orglibretexts.org
Initiation: The reaction is initiated by the formation of a radical species. numberanalytics.com This is typically achieved through the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN), upon heating or irradiation. libretexts.org The resulting radical then abstracts a hydrogen atom from this compound to generate the tributylsilyl radical (Bu3Si•). libretexts.org
Propagation: This phase consists of a cycle of reactions that perpetuates the radical chain. libretexts.orgmasterorganicchemistry.com The tributylsilyl radical reacts with a substrate, for example, an alkyl halide (R-X), to form a new alkyl radical (R•) and tributylsilyl halide (Bu3SiX). libretexts.org This newly formed alkyl radical then abstracts a hydrogen atom from another molecule of this compound to yield the reduced product (R-H) and regenerate the tributylsilyl radical, which can then continue the chain. libretexts.org
Termination: The chain reaction is concluded when two radical species combine, resulting in a non-radical product. numberanalytics.com This is an undesired pathway in the context of the main reaction as it consumes the radical intermediates. libretexts.orglibretexts.org
Comparison with Tributyltin Hydride (Bu3SnH)
This compound is frequently compared to tributyltin hydride (Bu3SnH), a classic reagent in radical chemistry. organic-chemistry.org While both function as hydrogen atom donors, there are significant differences in their reactivity and properties.
The primary advantage of this compound is its significantly lower toxicity compared to the highly toxic and lipophilic organotin compounds. organic-chemistry.org However, the silicon-hydrogen bond in this compound is stronger than the tin-hydrogen bond in Bu3SnH (approximately 90 kcal/mol for Si-H vs. 74 kcal/mol for Sn-H). organic-chemistry.org This difference in bond dissociation energy has important mechanistic implications.
The rate of hydrogen abstraction from this compound by a carbon-centered radical is slower than from tributyltin hydride. rsc.org This slower hydrogen transfer can be advantageous in certain reactions, such as radical cyclizations, where it allows for the desired ring-closing to occur before the radical is quenched. rsc.orgorganic-chemistry.org Conversely, the higher reactivity of Bu3SnH can lead to higher yields in other transformations. nih.gov For instance, in some radical addition reactions, Bu3SnH proved more efficient than silane alternatives. nih.gov
| Feature | This compound (Bu3SiH) | Tributyltin Hydride (Bu3SnH) |
| Toxicity | Low | High organic-chemistry.org |
| X-H Bond Strength | Higher (Si-H ≈ 90 kcal/mol) | Lower (Sn-H ≈ 74 kcal/mol) organic-chemistry.org |
| H-atom transfer rate | Slower rsc.org | Faster rsc.org |
| Selectivity in cyclizations | Can lead to enhanced diastereoselectivity due to slower trapping organic-chemistry.org | May result in lower selectivity in some cases organic-chemistry.org |
Applications in Dehalogenation Reactions
This compound is a valuable reagent for the reductive dehalogenation of organic halides. organic-chemistry.org The mechanism follows the radical chain process described previously, where a tributylsilyl radical abstracts a halogen atom from the organic halide to generate a carbon-centered radical. libretexts.org This radical then abstracts a hydrogen atom from this compound to give the dehalogenated product and regenerate the silyl (B83357) radical. libretexts.org This method is applicable to a range of alkyl and aryl halides. organic-chemistry.org For instance, tris(trimethylsilyl)silane (B43935), another organosilane, has been successfully used for the dehalogenation of organic halides in aqueous media. organic-chemistry.org
Memory of Chirality in Radical Reactions with this compound
The concept of "memory of chirality" refers to reactions where a chiral starting material, despite passing through a configurationally labile intermediate like a radical, yields a non-racemic product. tandfonline.comscripps.edu This phenomenon relies on the intermediate retaining the stereochemical information of the starting material, often through conformational chirality. tandfonline.comprinceton.edu
In radical reactions, the rate of hydrogen atom transfer from the trapping agent is crucial. When a slower hydrogen donor like this compound is used, it can allow for partial or complete racemization of the intermediate radical before it is quenched. researchgate.net For example, in the decarboxylation of a fluorinated cyclopropane (B1198618) derivative, using the slower hydrogen donor this compound led to the detection of partial epimerization of the intermediate radical, whereas a faster donor like tributyltin hydride resulted in a product with a higher enantiomeric excess. researchgate.net This demonstrates that the choice of silane or tin hydride can influence the degree of chirality retained in the final product. researchgate.net
Radical Cascade Reactions
Radical cascade reactions, also known as tandem reactions, involve a sequence of intramolecular (and sometimes intermolecular) radical reactions that occur in a single step to form multiple bonds and complex cyclic structures. numberanalytics.comspringernature.com These reactions are powerful tools in organic synthesis for the rapid construction of polycyclic molecules. springernature.comorganic-chemistry.org
This compound and other silanes are effective mediators for these cascades. The process is typically initiated by the formation of a radical from a precursor (e.g., an alkyl halide), which then undergoes a series of cyclizations onto suitably positioned double or triple bonds. youtube.comyoutube.com The final radical in the cascade is then quenched by hydrogen atom transfer from this compound to terminate the sequence and yield the final product. ub.edu The slower hydrogen atom transfer rate of silanes compared to tin hydrides can be particularly beneficial in cascade reactions, allowing complex cyclization sequences to proceed to completion before premature reduction of an intermediate radical. organic-chemistry.org For example, tris(trimethylsilyl)silane has been used to mediate radical cascade cyclizations for the synthesis of complex heterocyclic systems. beilstein-journals.org
Advanced Applications and Emerging Research Areas
Tributylsilane in Surface Modification Research
The modification of surfaces using organosilanes is a critical technique for altering the chemical and physical properties of materials, such as their hydrophobicity, adhesion, and compatibility with other substances. scirp.orgscirp.org The process, known as silanization, generally involves grafting silane (B1218182) molecules onto a substrate rich in hydroxyl (-OH) groups, such as cellulose (B213188) or silica (B1680970). scirp.orgmdpi.com
The fundamental mechanism begins with the activation of the silane. scirp.org For alkoxysilanes, this involves the hydrolysis of alkoxy groups (e.g., methoxy, ethoxy) into highly reactive silanol (B1196071) groups (-Si-OH). scirp.orgmdpi.com These silanol intermediates can then undergo condensation reactions. This can occur in two ways: they can react with the hydroxyl groups on the substrate surface, forming stable covalent bonds (e.g., Si-O-C on cellulose), or they can self-condense with other silanol molecules to form a polysiloxane network on the surface. scirp.orgscirp.org A final heat treatment often solidifies these bonds, ensuring a durable modification. scirp.org
While much of the literature focuses on functionalized silanes like amino- or epoxy-silanes to impart specific functionalities, hydrosilanes such as this compound are also utilized. scirp.orgresearchgate.net They can participate in surface modification through hydrosilylation reactions, where the Si-H bond reacts with surface groups. The choice of silane, including this compound, allows for precise control over the final surface properties, such as creating hydrophobic coatings. The modification of cellulose nanocrystals with silanes, for example, can reduce their hydrophilic nature, enhancing their dispersion in non-polar polymer matrices for composite applications. scirp.org
Organocatalytic Oxidation of Organosilanes to Silanols
The conversion of organosilanes to their corresponding silanols is a foundational transformation in organosilicon chemistry. Traditionally, this has been achieved using stoichiometric oxidants or precious metal catalysts. However, recent research has pivoted towards organocatalysis, which avoids metals and often employs more environmentally benign oxidants. scirp.orgmdpi.com
Role of Organocatalysts and Green Oxidants
A significant breakthrough in this area is the use of simple ketones as organocatalysts in combination with hydrogen peroxide (H₂O₂), a green oxidant whose only byproduct is water. scirp.orgmdpi.com Research has demonstrated that catalytic amounts of ketones, particularly fluorinated ones like 2,2,2-trifluoroacetophenone, can efficiently promote the oxidation of a wide variety of organosilanes to silanols in excellent to quantitative yields and with short reaction times. scirp.orgmdpi.com This method is notable for its practicality, low cost, and tolerance of diverse functional groups on the silane, including alkyl, aryl, and alkenyl substituents. scirp.org
Another innovative system involves using methyltrioxorhenium (MTO) as a catalyst with the urea (B33335)/hydrogen peroxide adduct (UHP) as the oxygen source. This combination provides high conversion rates and excellent selectivity for the silanol product, preventing the common side reaction where the silanol condenses to form a disiloxane. mdpi.com The reaction is believed to occur within the channels of the urea matrix, which acts as a host for the silane, oxidant, and catalyst. mdpi.com
Kinetic Studies and Steric Effects in Silane to Silanol Conversion
The efficiency of silane-to-silanol conversion is heavily influenced by the steric bulk of the substituents on the silicon atom. Kinetic studies reveal that the rate of reaction is often governed by a competition between steric hindrance and inductive effects. organic-chemistry.org For instance, in the catalytic oxidation of various silanes, this compound showed a lower conversion rate (42%) compared to less bulky silanes. researchgate.net In contrast, the even more sterically hindered triphenylsilane (B1312308) exhibited only a 19% conversion under similar conditions, clearly demonstrating that bulky groups can impede the approach of the oxidant to the silicon center. researchgate.net
The reaction mechanism for silane polymerization and oxidation is often proposed as an Sₙ2-Si type mechanism, which is sensitive to steric factors. organic-chemistry.org Kinetic isotope effect studies in some catalytic systems have shown that the cleavage of the Si-H bond is not always the rate-determining step, suggesting that the formation of an active catalytic species or its interaction with the silane can be the slower part of the cycle. rsc.org The concentration of the silane is also a key factor, with the reaction rate generally increasing with a higher initial concentration of the silane. organic-chemistry.org
This compound in Flow Chemistry and Continuous Processes Research
Flow chemistry, where reactions are performed in a continuously flowing stream within a reactor, has emerged as a powerful alternative to traditional batch processing. scirp.orgijcce.ac.ir This technology offers significant advantages, including enhanced safety due to smaller reaction volumes, superior heat and mass transfer, improved reproducibility, and easier scalability. seqens.com The precise control over parameters like temperature, pressure, and residence time allows for higher yields and reduced side reactions. seqens.comwuxiapptec.com These benefits are particularly valuable for handling highly reactive or hazardous reagents and for optimizing complex multi-step syntheses. wuxiapptec.combeilstein-journals.org
Immobilized Catalysts for Stereoselective Reductions
A key area of innovation within flow chemistry is the use of immobilized catalysts, where the catalytic species is fixed onto a solid support like silica or a polymer. beilstein-journals.org This approach simplifies product purification, as the catalyst can be easily separated from the reaction mixture, and enables the catalyst to be reused, aligning with the principles of green chemistry. beilstein-journals.org
This strategy has been successfully applied to the stereoselective reduction of imines, a crucial reaction for producing chiral amines. In one notable study, a chiral picolinamide (B142947) organocatalyst was immobilized on a polystyrene support and packed into a reactor for use in a continuous flow system. mdpi.com Using trichlorosilane (B8805176) as the reducing agent, this system effectively catalyzed the reduction of various imines with good stereoselectivity. mdpi.com The solid-supported catalyst demonstrated the feasibility of performing these complex transformations under continuous flow conditions. mdpi.com Although this specific example uses trichlorosilane, the principle is directly applicable to other hydrosilanes like this compound, which are commonly used as reducing agents in organic synthesis for the reduction of carbonyls and imines. organic-chemistry.org The combination of flow chemistry with immobilized chiral catalysts represents a scalable and efficient method for asymmetric synthesis. mdpi.com
Theoretical and Computational Studies of this compound Reactivity
Computational chemistry, particularly using methods like Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the reactivity of molecules like this compound. numberanalytics.comresearchgate.net These theoretical studies provide deep insights into reaction mechanisms, transition state structures, and the electronic properties that govern chemical behavior, complementing experimental findings. researchgate.netosaka-u.ac.jp DFT calculations can elucidate the energetics of reaction pathways, helping to explain why certain products are formed over others.
By analyzing parameters such as Frontier Molecular Orbitals (HOMO and LUMO), computational models can predict a molecule's reactivity. For example, the energy gap between the HOMO and LUMO can indicate the kinetic stability of a molecule and its propensity to react. Such studies can explain the chemo- and regioselectivity observed in reactions, often in complete agreement with experimental results. ijcce.ac.ir Theoretical investigations have been applied to reactions involving this compound, such as its role in coupling reactions, to rationalize the observed outcomes through detailed mechanistic analysis. These computational approaches are crucial for designing new reactions and catalysts and for optimizing existing synthetic protocols by providing a molecular-level understanding of the forces at play. osaka-u.ac.jp
Density Functional Theory (DFT) Calculations on Reaction Mechanisms
Density Functional Theory (DFT) has become an indispensable tool for elucidating the complex reaction mechanisms involving this compound. numberanalytics.comwikipedia.org DFT calculations allow researchers to map out the potential energy surfaces of reactions, identify transition states, and determine the energetics of various reaction pathways. numberanalytics.comcoe.edu This computational approach provides a molecular-level understanding that is often difficult to obtain through experimental means alone. researchgate.net
For instance, DFT studies have been instrumental in understanding the mechanism of iridium-catalyzed silylation of C-H bonds. researchgate.net Calculations have revealed that the process can proceed through an Ir(III) silyl (B83357) hydride complex, which then activates the C(sp³)-H bond to form a seven-coordinate Ir(V) intermediate. researchgate.net This is followed by reductive elimination to yield the silolane product. researchgate.net Such detailed mechanistic insights, derived from DFT, are critical for explaining the observed regioselectivity and for the rational design of more effective catalysts. researchgate.netmdpi.com
Furthermore, computational studies have been employed to investigate the selectivity in rhodium-catalyzed silylation reactions. escholarship.org DFT calculations have shown that the choice of ligand can significantly influence the energy barrier for reductive elimination, thereby controlling the selectivity for the formation of different-sized ring products. rsc.org This predictive power of DFT is a significant asset in the development of highly selective synthetic methodologies. escholarship.orgrsc.org
Kinetic Isotope Effect Studies in Oxidation Reactions
The kinetic isotope effect (KIE) is a powerful experimental tool used to probe the rate-determining steps of reaction mechanisms. libretexts.orgwikipedia.org By replacing an atom with its heavier isotope, such as hydrogen with deuterium (B1214612), scientists can measure the change in reaction rate. libretexts.org A significant KIE often indicates that the bond to the isotopically labeled atom is being broken in the rate-limiting step of the reaction. nih.gov
In the context of this compound chemistry, KIE studies have been particularly insightful in understanding oxidation reactions. For example, in oxidations involving C-H bond activation, a primary deuterium KIE (where kH/kD > 1) provides strong evidence for C-H bond cleavage being part of the rate-determining step. nih.gov This has been observed in various P450-catalyzed oxidations, where the breaking of a C-H bond is a key mechanistic feature. nih.gov
KIE studies can also help to distinguish between different possible mechanisms. For instance, in certain photocatalytic reactions, quantum yield data alone may be ambiguous in confirming a radical chain mechanism. rsc.org However, the measurement of a KIE can provide more definitive evidence. A KIE value consistent with hydrogen atom abstraction by a radical species can validate a proposed chain mechanism. rsc.org
Computational Modeling of Selectivity in Silylation Reactions
Computational modeling, particularly using DFT, plays a crucial role in understanding and predicting the selectivity of silylation reactions. escholarship.org The ability to functionalize specific C-H bonds in a molecule with high selectivity is a major goal in organic synthesis, and computational models provide the means to rationalize and predict these outcomes. rsc.org
In rhodium-catalyzed intramolecular silylations, for example, computational studies have been used to explain the unusual selectivity for δ-C-H bonds over the typically more reactive proximal C-H bonds. escholarship.org These models have shown that the ligand attached to the rhodium center can create steric interactions in the transition state that favor the activation of the more remote C-H bond. rsc.orgescholarship.org By comparing the computed energy barriers for different pathways, researchers can understand the origin of the observed selectivity. escholarship.org
The table below summarizes key findings from computational modeling of selectivity in silylation reactions:
| Catalytic System | Key Finding | Implication |
| Rhodium/Xantphos | The Xantphos ligand increases the energy barrier for reductive elimination at secondary γ-C-H positions. rsc.org | This disfavors the formation of five-membered rings and promotes the selective formation of larger, seven-membered metallacycles via δ-C-H activation. rsc.org |
| Iridium/Phenanthroline | The rate-limiting step can vary depending on the electronic properties of the arene substrate in iridium-catalyzed aryl C-H silylation. researchgate.net | Allows for the optimization of reaction conditions for different substrates to achieve high yields. researchgate.net |
These computational models are not only explanatory but also predictive, guiding the design of new catalysts and directing groups to achieve desired selectivities in C-H functionalization reactions. escholarship.org
This compound in Green Chemistry Research
The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing synthetic chemistry. researchgate.netacs.org this compound has found a role in this area, particularly in the development of more environmentally friendly synthetic methods. msu.edu
Development of Environmentally Benign Synthetic Strategies
A key aspect of green chemistry is the development of synthetic strategies that are more sustainable and have a lower environmental impact. rsc.orgpro-metrics.org Research in this area focuses on replacing toxic reagents, minimizing waste, and using catalytic methods. nih.govmdpi.com
This compound is utilized in reactions that align with these principles. For example, silicon-based cross-coupling reactions are considered an environmentally benign alternative to some traditional methods that use more toxic organometallic reagents. doi.org The use of this compound in such reactions contributes to the development of greener synthetic pathways. msu.edu
Furthermore, the drive towards more sustainable practices has led to research into electrochemical synthesis as an alternative to traditional methods that often require harsh oxidants or reductants. rsc.org While direct research linking this compound to large-scale electrochemical synthesis is emerging, the broader context of developing greener methodologies provides a framework for future applications of versatile reagents like this compound.
Atom Economy and Process Efficiency Considerations
Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orgsavemyexams.com Reactions with high atom economy are more sustainable as they generate less waste. langholmandcanonbieschools.dumgal.sch.uk
Improving the atom economy of reactions involving this compound often involves the use of catalytic systems. Catalysts can enable reactions to proceed with higher efficiency and selectivity, reducing the formation of byproducts and therefore minimizing waste. langholmandcanonbieschools.dumgal.sch.uk The development of catalytic C-H silylation, for example, represents a significant step towards a more atom-economical way of creating C-Si bonds compared to traditional stoichiometric methods.
Analytical Chemistry Applications Research
In the field of analytical chemistry, which focuses on the identification and quantification of chemical substances, this compound has found a niche application. solubilityofthings.com It is used as a derivatizing agent, particularly in gas chromatography (GC). chemimpex.com
Derivatization is a technique used to convert a compound into a product that has properties more suitable for analysis by a specific method. In GC, for example, compounds that are non-volatile or thermally unstable can be derivatized to increase their volatility and stability. This compound can be used to introduce a silyl group into a molecule, which can improve its chromatographic behavior and enhance its detection. chemimpex.com This application is valuable for the analysis of a variety of organic compounds. chemimpex.com
Derivatizing Agent in Gas Chromatography
In the field of analytical chemistry, this compound is utilized as a derivatizing agent in gas chromatography (GC) to improve the detection and analysis of various organic compounds. chemimpex.com Derivatization is a chemical modification technique used to convert analytes into a form that is more suitable for analysis by a particular method. sigmaaldrich.com For gas chromatography, this often means increasing the volatility and thermal stability of polar compounds, which might otherwise be difficult to analyze. phenomenex.comphenomenex.blog
The primary purpose of derivatization in GC is to replace active hydrogen atoms in polar functional groups such as hydroxyl (-OH), carboxyl (-COOH), amine (-NH2), and thiol (-SH) with a more non-polar group. chemcoplus.co.jpsigmaaldrich.com This process reduces the polarity of the analyte and disrupts intermolecular hydrogen bonding, leading to increased volatility and improved chromatographic peak shape. chemcoplus.co.jplibretexts.org Silylation, the introduction of a silyl group, is a widely used derivatization method in GC. chemcoplus.co.jp
This compound acts as a silylating agent, introducing a tributylsilyl group to the analyte molecule. While trimethylsilyl (B98337) (TMS) derivatives are more common, the use of a larger alkylsilyl group like tributylsilyl can offer advantages in specific applications, such as creating derivatives with different retention times for improved separation from other components.
Detailed Research Findings
Research in gas chromatography often involves comparing different derivatization reagents to optimize the analysis of specific classes of compounds. While detailed research findings specifically highlighting this compound are less common than for more prevalent reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), the principles of silylation provide a framework for its application. nih.gov
The effectiveness of a silylation reaction depends on several factors, including the reactivity of the silylating agent, the nature of the analyte's functional group, and the reaction conditions (temperature and time). sigmaaldrich.com The general order of reactivity for silylation is alcohols > phenols > carboxylic acids > amines > amides. sigmaaldrich.com Steric hindrance around the active hydrogen can also significantly impact the reaction's success. sigmaaldrich.com
For instance, a study comparing BSTFA and MTBSTFA for the derivatization of polar compounds like nitrophenols, sterols, and dicarboxylic acids found that the choice of reagent significantly impacts the resulting mass spectra and chromatographic separation. nih.gov MTBSTFA, which forms a bulkier tert-butyldimethylsilyl (TBDMS) derivative, was found to be advantageous for separating isomers and for compounds where steric hindrance was not a limiting factor. nih.gov This suggests that this compound, forming an even bulkier derivative, could be useful in similar analytical scenarios where enhanced separation of complex mixtures is required.
The table below illustrates a comparative overview of common silylating agents and their general applications, providing context for the potential use of this compound.
| Derivatizing Agent | Abbreviation | Derivative Formed | Typical Applications | Key Characteristics |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | Alcohols, phenols, carboxylic acids, amines, amides | Powerful TMS donor, produces volatile by-products. sigmaaldrich.comphenomenex.com |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | tert-Butyldimethylsilyl (TBDMS) | Alcohols, thiols, primary and secondary amines, amino acids | Forms very stable derivatives, useful for GC-MS due to characteristic fragmentation. sigmaaldrich.comnih.gov |
| Trimethylchlorosilane | TMCS | Trimethylsilyl (TMS) | Often used as a catalyst with other silylating reagents for hindered groups. phenomenex.com | Highly reactive, typically not used alone. phenomenex.com |
| This compound | TBSH | Tributylsilyl (TBS) | Potential for specialized applications requiring bulky silyl groups for enhanced separation. | Forms a more lipophilic and larger derivative compared to TMS. |
The derivatization process itself must be carefully optimized. Factors such as reaction time and temperature are crucial for achieving complete derivatization, which is necessary for accurate and reproducible quantitative analysis. sigmaaldrich.com For example, the derivatization of some compounds may be complete in minutes at room temperature, while others may require hours at elevated temperatures. sigmaaldrich.com Incomplete reactions can lead to multiple peaks for a single analyte, complicating the analysis. sigmaaldrich.com
Furthermore, the presence of moisture can be detrimental to silylation reactions, as it can consume the derivatizing reagent and lead to poor yields. sigmaaldrich.comomicsonline.org Therefore, samples and solvents must be anhydrous for successful derivatization. omicsonline.org
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
